Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate
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Overview
Description
Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit anti-inflammatory effects by interfering with signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate
Uniqueness
Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-6(9)4-7(8)2-3-13(10,11)5-7/h2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSTZBEXIGVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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